molecular formula C12H18N4O B6789265 N-cyclobutyl-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide

N-cyclobutyl-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide

Cat. No.: B6789265
M. Wt: 234.30 g/mol
InChI Key: YVLKRRALBUOQAN-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of benzotriazoles, which are known for their stability and diverse chemical reactivity.

Properties

IUPAC Name

N-cyclobutyl-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-16-11-7-8(5-6-10(11)14-15-16)12(17)13-9-3-2-4-9/h8-9H,2-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLKRRALBUOQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC(C2)C(=O)NC3CCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide typically involves the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the tetrahydrobenzotriazole core. This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate cyclizing agent.

    N-alkylation: The next step is the N-alkylation of the tetrahydrobenzotriazole core with a cyclobutyl halide under basic conditions to introduce the cyclobutyl group.

    Carboxamide Formation:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of solvents that facilitate the desired reactions while minimizing side reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products:

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

N-cyclobutyl-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide has several applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    Gene Expression: Modulating gene expression and influencing cellular functions.

Comparison with Similar Compounds

N-cyclobutyl-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide can be compared with other benzotriazole derivatives:

    Similar Compounds: Benzotriazole, 1H-benzotriazole, 5-methylbenzotriazole.

    Uniqueness: The presence of the cyclobutyl and carboxamide groups in this compound imparts unique chemical and biological properties, distinguishing it from other benzotriazole derivatives.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

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